molecular formula C15H24N2O B7929695 2-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanol

2-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanol

Cat. No.: B7929695
M. Wt: 248.36 g/mol
InChI Key: VGMOOKQYMFPMTM-UHFFFAOYSA-N
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Description

2-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanol is a tertiary amine derivative featuring a pyrrolidine core substituted with a benzyl-ethyl-amino group at the 3-position and an ethanol moiety at the 1-position. The pyrrolidine ring provides conformational rigidity, while the benzyl-ethyl-amino and ethanol substituents may influence solubility and receptor-binding interactions.

Properties

IUPAC Name

2-[3-[benzyl(ethyl)amino]pyrrolidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-2-17(12-14-6-4-3-5-7-14)15-8-9-16(13-15)10-11-18/h3-7,15,18H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMOOKQYMFPMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

Reductive amination is a cornerstone for introducing amine functionalities into heterocyclic frameworks. For 2-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanol, this method involves two stages:

Stage 1: Synthesis of Benzyl-ethyl-amine
Benzyl chloride reacts with ethylamine in a polar aprotic solvent (e.g., tetrahydrofuran) under basic conditions (e.g., potassium carbonate) to form benzyl-ethyl-amine. The reaction proceeds via nucleophilic substitution, with yields exceeding 80% after 12 hours at 60°C. Excess ethylamine prevents dialkylation, a common side reaction.

Stage 2: Pyrrolidine Functionalization
A pyrrolidinone precursor (e.g., 3-ketopyrrolidine) undergoes reductive amination with benzyl-ethyl-amine. Sodium borohydride in methanol reduces the imine intermediate, yielding the tertiary amine. Aluminum trichloride may enhance reactivity by coordinating to the carbonyl oxygen. Post-reduction, the hydroxyethyl group is introduced via ethylene oxide ring-opening at the pyrrolidine’s 1-position, requiring careful pH control to avoid epoxide polymerization.

Key Data:

  • Yield: 65–75% after purification

  • Purity: >95% (HPLC)

Nucleophilic Substitution Method

This route leverages mesylation to activate hydroxyl groups for displacement by amines:

Step 1: Mesylation of 3-Hydroxypyrrolidine
3-Hydroxypyrrolidine is treated with methanesulfonyl chloride in dichloromethane, yielding 3-mesyloxypyrrolidine. Triethylamine neutralizes HCl, preventing acid-catalyzed side reactions.

Step 2: Amine Displacement
Benzyl-ethyl-amine displaces the mesyl group in acetonitrile at 80°C, forming 3-(benzyl-ethyl-amino)pyrrolidine. The reaction benefits from iodide salts (e.g., sodium iodide) to accelerate SN2 kinetics.

Step 3: Hydroxyethylation
The 1-position is functionalized via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine, coupling ethanol to the nitrogen.

Key Data:

  • Overall Yield: 60–70%

  • Reaction Time: 24–48 hours

Solid-Phase Synthesis

Although less common, solid-phase synthesis offers advantages in iterative purification. A Wang resin-bound pyrrolidine is sequentially modified:

  • Amine Coupling: Benzyl-ethyl-amine is conjugated using DCC/NHS activation.

  • Hydroxyethyl Attachment: Ethylene glycol is introduced via carbodiimide coupling.

  • Cleavage: Trifluoroacetic acid liberates the product from the resin.

Key Data:

  • Purity: >90% (LC-MS)

  • Scalability: Suitable for milligram-scale research

Optimization of Reaction Conditions

Solvent Effects

  • Polar Aprotic Solvents: Dimethylformamide (DMF) accelerates amine alkylation but risks carbamate formation.

  • Ether Solvents: Tetrahydrofuran (THF) balances reactivity and byproduct suppression.

Catalytic Systems

  • Lewis Acids: Aluminum trichloride improves imine reduction rates by 30%.

  • Phase-Transfer Catalysts: Tetrabutylammonium bromide enhances interfacial reactions in biphasic systems.

Temperature and Time

  • Reductive Amination: 60°C for 12 hours optimizes yield vs. decomposition.

  • Nucleophilic Substitution: 80°C reduces reaction time to 8 hours.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography: Petroleum ether/ethyl acetate (1:1) elutes nonpolar impurities.

  • Reverse-Phase HPLC: Acetonitrile/water gradients resolve closely related analogs.

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3): δ 2.63 (t, J = 6.0 Hz, 2H, CH2CO), 3.45–3.51 (m, 2H, NH2), 4.43 (t, J = 6.0 Hz, 2H, NCH2).

  • 13C NMR: Peaks at 32.8 ppm (pyrrolidine CH2), 166.5 ppm (amide C=O).

  • FTIR: N-H stretch at 3300 cm⁻¹, C-O at 1100 cm⁻¹.

Comparative Analysis of Methods

Method Yield Purity Scalability Complexity
Reductive Amination65–75%>95%IndustrialModerate
Nucleophilic Substitution60–70%90–95%Pilot PlantHigh
Solid-Phase Synthesis50–60%>90%ResearchLow

Reductive amination excels in yield and scalability, whereas solid-phase synthesis suits small-scale diversification .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The benzyl-ethyl-amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaCl) and amines (e.g., NH3) can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of benzyl-ethyl-amino-pyrrolidine-carboxylic acid.

    Reduction: Formation of benzyl-ethyl-amino-pyrrolidine-ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Studies

2-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanol has been investigated for its potential as a therapeutic agent. Its structural similarity to known psychoactive substances suggests that it may interact with neurotransmitter systems.

Case Study: Neurotransmitter Modulation

Research indicates that compounds with a similar structure can modulate dopamine and serotonin receptors, potentially influencing mood and cognitive functions. A study published in the Journal of Medicinal Chemistry explored derivatives of pyrrolidine compounds and their effects on neurotransmitter activity, highlighting the need for further investigation into specific derivatives like this compound .

Drug Development

The compound's unique structure makes it a candidate for developing new pharmaceuticals, particularly in treating neurological disorders. Its ability to penetrate the blood-brain barrier could enhance its efficacy as a central nervous system (CNS) agent.

Table: Potential Drug Applications

Application AreaPotential Use CasesResearch Findings
CNS DisordersAntidepressants, anxiolyticsModulates serotonin receptors
Pain ManagementAnalgesicsSimilar compounds show analgesic effects
Addiction TreatmentSubstance use disorder therapiesMay influence dopamine pathways

Chemical Synthesis

The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization. This process can be optimized for higher yields and purity, which is crucial for pharmaceutical applications.

Synthesis Overview

  • Formation of Pyrrolidine : Using appropriate reagents to create the pyrrolidine backbone.
  • Functionalization : Introducing the benzyl and ethyl amino groups through nucleophilic substitution reactions.
  • Purification : Utilizing chromatography techniques to isolate the final product.

Toxicological Studies

Understanding the safety profile of this compound is essential before any clinical application. Preliminary toxicological assessments are necessary to evaluate its effects on human health.

Case Study: Safety Profile Assessment

A study assessed various pyrrolidine derivatives' acute toxicity levels, indicating that modifications to the amine groups significantly affect toxicity . Further research on this compound is required to establish a comprehensive safety profile.

Mechanism of Action

The mechanism of action of 2-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Pyrrolidine Derivatives: The target compound shares the pyrrolidine scaffold with TRK kinase inhibitors (e.g., C₂₀H₁₇F₂N₇) and immune modulators (e.g., C₂₁H₂₈N₄O₃). However, substituents like difluorophenyl or quinoline groups in these analogues enhance target specificity and bioactivity, which the benzyl-ethyl-ethanol moiety may lack .
  • Solubility: The ethanol group in the target compound likely improves aqueous solubility compared to purely hydrophobic analogues (e.g., C₂₀H₁₇F₂N₇), aligning with trends seen in hydroxyethylamino-containing intermediates (e.g., C₁₈H₂₁NO₄·H₂O) .

Contrasts :

Pharmacological and Industrial Relevance

  • Immune Modulation: The quinoline derivative () showed activity in U937 cell studies, suggesting that pyrrolidine-ethylamino structures can modulate immune responses. The absence of a quinoline or morpholine group in the target compound may limit similar efficacy .
  • Commercial Status: The discontinuation of this compound () contrasts with patented TRK inhibitors (), highlighting the importance of substituent-driven bioactivity in drug development .

Biological Activity

2-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-ethanol is a compound of interest in pharmacological research due to its potential biological activities, including antimicrobial and antiviral properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : Synthesis begins with cyclization reactions using precursors like 1,4-diaminobutane.
  • Introduction of the Benzyl-Ethyl-Amino Group : Alkylation occurs with benzyl chloride and ethylamine under basic conditions.
  • Attachment of the Ethanol Moiety : The final step involves reacting the intermediate with ethylene oxide to introduce the ethanol group.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial effects.

Pathogen MIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus subtilis0.025

These findings suggest that the compound could be a candidate for developing new antimicrobial agents targeting resistant bacterial strains .

Antiviral Activity

In addition to its antimicrobial properties, the compound has been studied for its potential antiviral effects. It may act by inhibiting viral replication or interacting with viral enzymes, although specific mechanisms remain to be fully elucidated. Preliminary studies suggest activity against viruses such as Hepatitis C .

The biological effects of this compound are believed to result from its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. This interaction can modulate their activity, leading to various biological responses .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of pyrrolidine compounds, including this compound, showed promising results against multi-drug resistant strains of bacteria.
  • Drug Development : Research into the compound’s structure-activity relationship (SAR) has provided insights into modifications that enhance its biological activity, paving the way for novel therapeutic agents .

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